molecular formula C6H12ClN B13011071 2-Azabicyclo[2.2.1]heptane, hydrochloride, (1S)-

2-Azabicyclo[2.2.1]heptane, hydrochloride, (1S)-

Cat. No.: B13011071
M. Wt: 133.62 g/mol
InChI Key: YHUFGQLJZGRCCX-PQAGPIFVSA-N
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Description

(1S)-2-Azabicyclo[221]heptane hydrochloride is a bicyclic amine compound with a unique structure that includes a nitrogen atom within a seven-membered ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-2-Azabicyclo[2.2.1]heptane hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a Diels-Alder reaction followed by catalytic hydrogenation to form the bicyclic structure. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of (1S)-2-Azabicyclo[2.2.1]heptane hydrochloride involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve efficient production. Continuous flow reactors and automated systems are often employed to maintain consistency and quality in large-scale production.

Types of Reactions:

    Oxidation: (1S)-2-Azabicyclo[2.2.1]heptane hydrochloride can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into various reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile, reacting with electrophiles to form substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Reduced amines, alkanes.

    Substitution: Substituted amines, amides.

Scientific Research Applications

(1S)-2-Azabicyclo[2.2.1]heptane hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a ligand in biochemical assays.

    Medicine: Investigated for its pharmacological properties, including potential use as a drug candidate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-2-Azabicyclo[2.2.1]heptane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Bicyclo[2.2.1]heptane-1-carboxylates: These compounds share a similar bicyclic structure but differ in functional groups.

    2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with a different ring size and structure.

Uniqueness: (1S)-2-Azabicyclo[221]heptane hydrochloride is unique due to its specific ring structure and the presence of a nitrogen atom, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C6H12ClN

Molecular Weight

133.62 g/mol

IUPAC Name

(1S)-2-azabicyclo[2.2.1]heptane;hydrochloride

InChI

InChI=1S/C6H11N.ClH/c1-2-6-3-5(1)4-7-6;/h5-7H,1-4H2;1H/t5?,6-;/m0./s1

InChI Key

YHUFGQLJZGRCCX-PQAGPIFVSA-N

Isomeric SMILES

C1CC2C[C@H]1NC2.Cl

Canonical SMILES

C1CC2CC1CN2.Cl

Origin of Product

United States

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